4-chloro-N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide
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Overview
Description
4-chloro-N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzothiazole ring, a nitrophenyl group, and a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. Catalysts such as Lewis acids may be employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-((2-chlorobenzoyl)amino)-3-nitrophenyl)benzamide
- 4-chloro-N-(3-nitrophenyl)benzamide
- 2-amino-4-chloro-5-sulfamoyl-N-(o-tolyl)benzamide
Uniqueness
4-chloro-N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide is unique due to its combination of a benzothiazole ring and a nitrophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C22H15ClN4O4S2 |
---|---|
Molecular Weight |
499.0 g/mol |
IUPAC Name |
4-chloro-N-[2-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C22H15ClN4O4S2/c23-14-6-4-13(5-7-14)21(29)25-16-8-9-18-19(11-16)33-22(26-18)32-12-20(28)24-15-2-1-3-17(10-15)27(30)31/h1-11H,12H2,(H,24,28)(H,25,29) |
InChI Key |
OCEWDRFAJJOSBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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